molecular formula C9H8N2O B1628155 3-Methyl-1,8-naphthyridin-2(1H)-one CAS No. 40000-89-3

3-Methyl-1,8-naphthyridin-2(1H)-one

Cat. No. B1628155
CAS RN: 40000-89-3
M. Wt: 160.17 g/mol
InChI Key: UDEZBADEQVISCO-UHFFFAOYSA-N
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Description

3-Methyl-1,8-naphthyridin-2(1H)-one is a chemical compound that belongs to the class of naphthyridinone derivatives. It has been widely studied for its potential applications in medicinal chemistry due to its diverse biological properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methylamination of 3-Nitro-1,8-naphthyridines : Research has explored the amination of 3-Nitro-1,8-naphthyridines with liquid methylamine and potassium permanganate, forming 4-methylamino-substituted nitro compounds. This process involves quantum chemical calculations and the study of frontal molecular orbitals interactions (Woźniak, Grzegożek, & Suryło, 1997).

  • Efficient Synthesis of 1,8-naphthyridin-2(1H)-ones : A new synthesis method for 1,8-naphthyridin-2(1H)-ones, applied to leukotriene release inhibitors, has been described. This includes a novel N-chloroacylation procedure (Nyce, Gala, & Steinman, 1991).

  • Synthesis of Selective Inhibitors : The synthesis of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones has been studied. These compounds are potent inhibitors of protein tyrosine kinases, with selectivity for c-Src (Thompson et al., 2000).

Pharmaceutical and Biological Applications

  • Potential Anti-Parkinson’s Agents : Some derivatives of 1,8-Naphthyridine have shown promise as potential anti-Parkinson's agents. Molecular docking studies revealed their binding efficiency towards the Adenosine receptor, suggesting possible antagonistic actions (Ojha et al., 2021).

  • Antitumor Activity : Substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have demonstrated significant cytotoxic effects against various human tumor cell lines. They inhibit tubulin polymerization and possess potential as anticancer drug candidates (Chen et al., 1997).

  • Inhibition of Efflux Pumps in Multiresistant Bacteria : 1,8-Naphthyridine sulfonamides have been evaluated for their antibacterial activity and potential to inhibit efflux resistance mechanisms in multiresistant Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).

  • Cholinesterase Inhibitors and Neuroprotective Profile : Some 1,8-Naphthyridine derivatives related to ITH4012 have been synthesized and shown to inhibit cholinesterases. These compounds also exhibited neuroprotective properties in various neuronal stress models (de los Ríos et al., 2010).

properties

IUPAC Name

3-methyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-5-7-3-2-4-10-8(7)11-9(6)12/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEZBADEQVISCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563221
Record name 3-Methyl-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,8-naphthyridin-2(1H)-one

CAS RN

40000-89-3
Record name 3-Methyl-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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